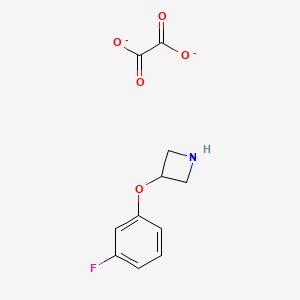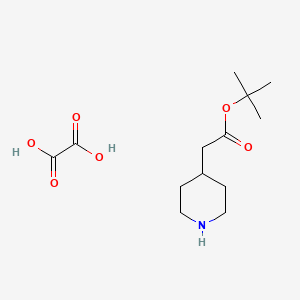
3-(3-Fluorophenoxy)azetidine;oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)azetidine;oxalate involves several steps, including [specific synthetic routes]. The reaction conditions typically involve [specific reagents and conditions], which are crucial for achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure the efficient and cost-effective production of the compound while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)azetidine;oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves [specific reagents and conditions], leading to the formation of [major products].
Reduction: Under [specific conditions], this compound is reduced to [specific products].
Substitution: This reaction occurs in the presence of [specific reagents], resulting in [major products].
Common Reagents and Conditions
The common reagents used in these reactions include [list of reagents], and the conditions typically involve [specific temperatures, pressures, and solvents].
Scientific Research Applications
3-(3-Fluorophenoxy)azetidine;oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in [specific chemical reactions] and as a catalyst in [specific processes].
Biology: The compound plays a role in [specific biological processes], making it valuable for research in [specific areas].
Medicine: this compound is investigated for its potential therapeutic effects in [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], contributing to advancements in [specific industries].
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxy)azetidine;oxalate involves [specific molecular targets and pathways]. It exerts its effects by [specific mechanisms], which are crucial for its activity in [specific applications].
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenoxy)azetidine;oxalate can be compared with similar compounds such as [list of similar compounds]. These compounds share [specific similarities], but this compound is unique due to [specific unique properties].
Highlighting Uniqueness
The uniqueness of this compound lies in its [specific unique properties], which make it particularly valuable for [specific applications].
Properties
CAS No. |
132924-40-4 |
|---|---|
Molecular Formula |
C11H10FNO5-2 |
Molecular Weight |
255.201 |
IUPAC Name |
3-(3-fluorophenoxy)azetidine;oxalate |
InChI |
InChI=1S/C9H10FNO.C2H2O4/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;3-1(4)2(5)6/h1-4,9,11H,5-6H2;(H,3,4)(H,5,6)/p-2 |
InChI Key |
AGNSXPQTRUBVSG-UHFFFAOYSA-L |
SMILES |
C1C(CN1)OC2=CC(=CC=C2)F.C(=O)(C(=O)[O-])[O-] |
Synonyms |
3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)








![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)



